1-Chloro-3-methylpentan-2-one

説明

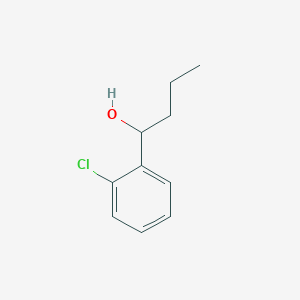

1-Chloro-3-methylpentan-2-one, also known as 5-chloro-3-methylpentan-2-one, is a chemical compound with a molecular weight of 134.61 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol has been reported . The process involves the use of bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source . The reaction conditions, such as temperature, time, mole ratio, solvent, and initiator, were optimized .Molecular Structure Analysis

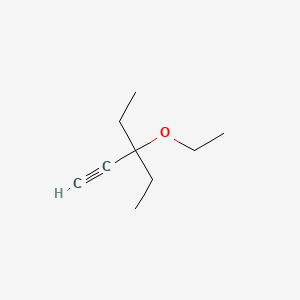

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-Chloro-3-methylpentan-2-one molecule contains a total of 18 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis

1-Chloro-3-methylpentan-2-one can undergo various chemical reactions. For instance, it is used in the preparation of tapentadol, a pharmaceutical compound . Additionally, it can react with Grignard reagents, which are powerful tools in organic synthesis .Physical And Chemical Properties Analysis

1-Chloro-3-methylpentan-2-one is a colorless liquid . It has a molecular weight of 134.61 and an InChI key of XKEZKJHAYZEVNQ-UHFFFAOYSA-N . More detailed physical and chemical properties are not available in the sources.科学的研究の応用

Phase Equilibrium and Thermodynamic Modeling

- Research Focus : The study by Chen et al. (2017) focused on the phase equilibrium measurement and thermodynamic modeling of certain ternary systems, including 4-methylpentan-2-one. The study found that 4-methylpentan-2-one shows excellent performance in extracting methylphenols from water. This is significant for its potential use in separation and purification processes.

Synthesis Techniques

- Research Focus : In the work of Fang Ling (2011), the synthesis of a specific compound starting from 3-pentanone is described. The study highlights the potential of 1-Chloro-3-methylpentan-2-one in complex chemical syntheses, particularly in the creation of compounds with potential medicinal or chemical applications.

Surface Light Scattering Methods

- Research Focus : A study by Cui et al. (2018) applied surface light scattering methods to investigate dynamic viscosity and surface tension of certain compounds, including dodecafluoro-2-methylpentan-3-one. This research is pertinent to understanding the physical properties of related compounds like 1-Chloro-3-methylpentan-2-one.

Air-Water Partitioning

- Research Focus : The research by Hovorka et al. (2019) examined the air-water partitioning of various alkanones, including 3-methylpentan-2-one. This study contributes to a better understanding of the environmental behavior and distribution of such compounds.

Solubility and Absorption Properties

- Research Focus : Azhgan et al. (2016) investigated the solubility of carbon dioxide in solutions involving 1,5-diamino-2-methylpentane. The relevance of this research to 1-Chloro-3-methylpentan-2-one lies in the similar structural characteristics and potential applications in carbon capture technologies.

Kinematic Viscosities in Mixtures

- Research Focus : The study by Guerrero et al. (2011) focused on the kinematic viscosities of mixtures involving chloroalkanes and alkanes, providing insights into the fluid dynamics of similar compounds like 1-Chloro-3-methylpentan-2-one.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methyl-2-pentanone, indicates that it is a highly flammable liquid and vapor. It is harmful if inhaled, causes serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing cancer . Similar precautions should be taken when handling 1-Chloro-3-methylpentan-2-one.

作用機序

Target of Action

This compound is a derivative of pentan-2-one , which is a type of ketone. Ketones are known to interact with various biological targets, including enzymes and receptors, but the specific targets of 1-Chloro-3-methylpentan-2-one remain to be identified.

Mode of Action

It’s known that alkyl halides, such as 1-chloro-3-methylpentane, can undergo substitution reactions . It’s plausible that 1-Chloro-3-methylpentan-2-one might interact with its targets in a similar manner, possibly undergoing nucleophilic substitution reactions where the chlorine atom is replaced by another group.

Biochemical Pathways

Given its structural similarity to pentan-2-one , it might be involved in similar biochemical pathways. For instance, pentan-2-one is a plant metabolite , suggesting that it might be involved in various metabolic pathways in plants.

Pharmacokinetics

For instance, it has a molecular weight of 134.6 , and its density is reported to be around 1.0±0.1 g/cm3 . Its boiling point is 155.1±8.0 °C at 760 mmHg . These properties might influence its bioavailability and pharmacokinetics.

特性

IUPAC Name |

1-chloro-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWXDFAVJKUFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methylpentan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。